molecular formula C28H25N3O3S B2656193 (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol CAS No. 892418-80-3

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol

Cat. No.: B2656193
CAS No.: 892418-80-3
M. Wt: 483.59
InChI Key: GFRJAZHOIWUGBV-UHFFFAOYSA-N
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Description

The compound (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol is a complex organic molecule characterized by its unique tricyclic structure. This compound features a combination of aromatic rings, a sulfanyl group, and a methanol functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol typically involves multi-step organic reactions. The process begins with the preparation of the core tricyclic structure, followed by the introduction of the sulfanyl and methanol groups. Key reaction conditions include:

    Temperature: Reactions are often carried out at elevated temperatures to facilitate the formation of the tricyclic core.

    Catalysts: Transition metal catalysts, such as palladium or platinum, are commonly used to promote the coupling reactions.

    Solvents: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) are preferred to dissolve the reactants and intermediates.

Industrial Production Methods

In an industrial setting, the production of This compound involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions for large-scale reactors, ensuring consistent quality control, and implementing efficient purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol: undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The aromatic rings can be reduced under hydrogenation conditions.

    Substitution: The sulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) for oxidation reactions.

    Reducing Agents: Hydrogen gas (H₂) with a palladium catalyst for reduction reactions.

    Nucleophiles: Thiolates or amines for substitution reactions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of partially or fully hydrogenated aromatic rings.

    Substitution: Formation of new compounds with different functional groups replacing the sulfanyl group.

Scientific Research Applications

(7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)ethanol
  • (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)propanol

Uniqueness

The uniqueness of (7-{[(4-Ethenylphenyl)methyl]sulfanyl}-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol lies in its specific combination of functional groups and tricyclic structure. This confers distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

[7-[(4-ethenylphenyl)methylsulfanyl]-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3S/c1-4-18-8-10-19(11-9-18)16-35-28-24-13-23-21(15-32)14-29-17(2)25(23)34-27(24)30-26(31-28)20-6-5-7-22(12-20)33-3/h4-12,14,32H,1,13,15-16H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFRJAZHOIWUGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C2=C1OC3=C(C2)C(=NC(=N3)C4=CC(=CC=C4)OC)SCC5=CC=C(C=C5)C=C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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